Penicillin-Streptomycin

Beschreibung

Eigenschaften

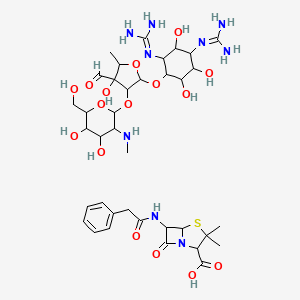

Molekularformel |

C37H57N9O16S |

|---|---|

Molekulargewicht |

916.0 g/mol |

IUPAC-Name |

2-[3-(diaminomethylideneamino)-4-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C21H39N7O12.C16H18N2O4S/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9/h4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28);3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22) |

InChI-Schlüssel |

YVSHCKXUFJPXCX-UHFFFAOYSA-N |

Kanonische SMILES |

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Penicillin vs. Streptomycin: A Technical Guide to Their Mechanisms in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanisms of penicillin and streptomycin (B1217042), two foundational antibiotics widely employed in cell culture to prevent bacterial contamination. Understanding their distinct modes of action, spectrum of activity, and potential effects on eukaryotic cells is paramount for robust and reproducible in vitro research. This document provides a comprehensive overview, quantitative data for comparison, detailed experimental protocols, and visual representations of key pathways and workflows.

Introduction: The Rationale for Antibiotic Use in Cell Culture

Bacterial contamination is a persistent threat in cell culture, capable of invalidating experimental results and leading to significant loss of time and resources. The combination of penicillin and streptomycin has long been a standard in cell culture media to mitigate this risk. Penicillin primarily targets Gram-positive bacteria, while streptomycin is effective against Gram-negative bacteria, providing a broad spectrum of protection.[1][2] However, their application is not without consequence, as these antibiotics can exert off-target effects on mammalian cells. This guide delves into the mechanisms underpinning both their antimicrobial efficacy and their potential impact on the very cells they are meant to protect.

Mechanisms of Action: A Tale of Two Distinct Strategies

Penicillin and streptomycin employ fundamentally different strategies to eliminate bacterial contaminants. Penicillin disrupts cell wall synthesis, a structure absent in eukaryotic cells, while streptomycin targets protein synthesis by binding to bacterial ribosomes.

Penicillin: Targeting the Bacterial Cell Wall

Penicillin, a β-lactam antibiotic, exerts its bactericidal effect by inhibiting the formation of the peptidoglycan cell wall, an essential structural component for most bacteria.[3]

-

Target: Penicillin specifically binds to and inactivates penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for the cross-linking of peptidoglycan strands.

-

Mechanism: By preventing this cross-linking, penicillin weakens the cell wall, rendering the bacterium susceptible to osmotic lysis and eventual death.

-

Eukaryotic Selectivity: The absence of a peptidoglycan cell wall in mammalian cells provides the basis for penicillin's selective toxicity against bacteria.[4]

Streptomycin: Inhibiting Bacterial Protein Synthesis

Streptomycin, an aminoglycoside antibiotic, targets the bacterial ribosome, the cellular machinery responsible for protein synthesis.[5]

-

Target: Streptomycin binds to the 30S ribosomal subunit of bacterial 70S ribosomes.

-

Mechanism: This binding interferes with the initiation of protein synthesis and causes misreading of the mRNA template, leading to the production of non-functional or toxic proteins and ultimately bacterial cell death.

-

Eukaryotic Selectivity: While eukaryotic cells also have ribosomes (80S), they are structurally different from bacterial ribosomes, which accounts for streptomycin's primary selectivity. However, a crucial consideration is the presence of bacteria-like ribosomes within mitochondria.[4][5]

Quantitative Efficacy Against Common Cell Culture Contaminants

The effectiveness of penicillin and streptomycin is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of Penicillin and Streptomycin Against Common Bacterial Contaminants

| Microorganism | Antibiotic | MIC Range (µg/mL) | Citation(s) |

| Staphylococcus aureus | Penicillin | 0.015 - >256 (resistance is common) | [1][6] |

| Streptomycin | 1 - >1024 | [7][8] | |

| Escherichia coli | Penicillin | Generally resistant | [1] |

| Streptomycin | 2 - 64 | ||

| Pseudomonas aeruginosa | Penicillin | Generally resistant | [9] |

| Streptomycin | 8 - >1024 | [9][10][11][12] | |

| Mycoplasma spp. | Penicillin | Intrinsically resistant (lack cell wall) | [13][14][15][16][17] |

| Streptomycin | Varies; some species are inhibited, but many are resistant | [14][17] |

Note: MIC values can vary significantly depending on the specific strain and the development of antibiotic resistance.

Impact on Eukaryotic Cells: Off-Target Effects

While generally considered safe at standard concentrations used in cell culture (typically 50-100 U/mL penicillin and 50-100 µg/mL streptomycin), both antibiotics, particularly streptomycin, can have measurable effects on mammalian cells.[5]

Cytotoxicity Profile

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of the antibiotic that causes a 50% reduction in cell viability.

Table 2: Comparative Cytotoxicity (IC50) of Penicillin and Streptomycin on Mammalian Cell Lines

| Cell Line | Antibiotic | IC50 Value | Citation(s) |

| HeLa (Human cervical cancer) | Penicillin | > 1000 µg/mL (generally low cytotoxicity) | [18] |

| Streptomycin | ~378 - 463 µg/mL (varies with extract) | [19][20][21] | |

| HEK293 (Human embryonic kidney) | Penicillin | > 1000 µg/mL (generally low cytotoxicity) | [18] |

| Streptomycin | 0.35 mg/mL (for a Streptomyces extract) | [22][23] | |

| CHO (Chinese hamster ovary) | Penicillin | Not widely reported, considered low cytotoxicity | |

| Streptomycin | Not widely reported | ||

| Vero (Monkey kidney epithelial) | Penicillin | Not widely reported, considered low cytotoxicity | |

| Streptomycin | Not widely reported |

Note: IC50 values can be influenced by the specific assay conditions and the formulation of the antibiotic.

Mitochondrial Dysfunction

The endosymbiotic theory posits that mitochondria evolved from bacteria. Consequently, mitochondrial ribosomes share structural similarities with bacterial ribosomes, making them a potential off-target for streptomycin.[5]

-

Streptomycin's Impact: Streptomycin can bind to mitochondrial ribosomes, albeit with lower affinity than to bacterial ribosomes. This can lead to impaired mitochondrial protein synthesis, resulting in mitochondrial dysfunction, increased production of reactive oxygen species (ROS), and potentially triggering apoptosis.[2][5][24][25][26]

-

Penicillin's Impact: Penicillin has also been shown to disrupt mitochondrial function and induce autophagy in certain cancer cell lines.[27]

Altered Gene Expression and Signaling Pathways

The use of penicillin and streptomycin in cell culture can lead to significant changes in gene expression and affect various signaling pathways.

-

Gene Expression: Studies have shown that a combination of penicillin and streptomycin can alter the expression of numerous genes in cultured cells, including those involved in xenobiotic metabolism and cell differentiation.[3]

-

Signaling Pathways:

-

Apoptosis: Both antibiotics can induce apoptosis through pathways involving Bax/Bcl-2 and caspase-3 activation.[28][29]

-

Inflammatory Signaling: Some antibiotics have been shown to modulate inflammatory pathways, such as inhibiting NF-κB signaling.[30]

-

Other Pathways: Effects on Erk and Stat signaling pathways have also been observed.[28]

-

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of an antibiotic against a specific bacterium.

Methodology:

-

Prepare Antibiotic Stock Solution: Dissolve the antibiotic in a suitable solvent to a known concentration.

-

Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the antibiotic in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Bacterial Inoculum Preparation: Culture the test bacterium overnight. Dilute the culture to a standardized concentration (e.g., 0.5 McFarland standard, approximately 1.5 x 10^8 CFU/mL).

-

Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.

Assessment of Cytotoxicity (IC50) by MTT Assay

This protocol describes how to determine the IC50 of an antibiotic on a mammalian cell line.

Methodology:

-

Cell Seeding: Seed the desired mammalian cell line into a 96-well plate at an appropriate density and allow the cells to adhere overnight.

-

Antibiotic Treatment: Prepare serial dilutions of the antibiotic in complete cell culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of the antibiotic. Include untreated control wells.

-

Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Aspirate the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the percentage of cell viability for each antibiotic concentration relative to the untreated control. The IC50 value is determined by plotting the cell viability against the log of the antibiotic concentration and fitting the data to a dose-response curve.

Conclusion and Recommendations

Penicillin and streptomycin are effective tools for controlling bacterial contamination in cell culture due to their distinct and complementary mechanisms of action. Penicillin's targeting of the bacterial cell wall provides a high degree of selectivity for prokaryotic cells. Streptomycin, while also effective against a broad spectrum of bacteria by inhibiting protein synthesis, carries a higher risk of off-target effects in eukaryotic cells, primarily through its interaction with mitochondrial ribosomes.

For researchers, scientists, and drug development professionals, the key considerations are:

-

Necessity: The routine use of antibiotics should be carefully considered. For well-established, continuously cultured cell lines, good aseptic technique may be sufficient to prevent contamination. Antibiotics are more critical for primary cell cultures and in environments with a higher risk of contamination.

-

Concentration: Use the lowest effective concentration of antibiotics to minimize off-target effects. The standard 1x concentration (50-100 U/mL penicillin and 50-100 µg/mL streptomycin) is generally well-tolerated by most cell lines.

-

Experimental Context: Be aware of the potential for antibiotics to alter cellular physiology. For studies involving mitochondrial function, protein synthesis, gene expression analysis, or specific signaling pathways, it is advisable to conduct experiments in antibiotic-free medium or to include appropriate controls to account for any antibiotic-induced effects.

-

Mycoplasma: Standard penicillin-streptomycin cocktails are not effective against Mycoplasma contamination.[13][14][15][16][17] Regular testing for Mycoplasma is essential.

By understanding the intricate mechanisms of these antibiotics and their potential cellular impacts, researchers can make informed decisions about their use, thereby enhancing the reliability and validity of their in vitro studies.

References

- 1. Efficacy of Penicillin–Streptomycin Brands against Staphylococcus aureus: Concordance between Veterinary Clinicians’ Perception and the Realities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibiotics May Trigger Mitochondrial Dysfunction Inducing Psychiatric Disorders - The Star Academy [thestaracademy.co.za]

- 3. Use antibiotics in cell culture with caution: genome-wide identification of antibiotic-induced changes in gene expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. brainly.com [brainly.com]

- 5. The commonly used antibiotic streptomycin reduces protein synthesis and differentiation in cultured C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Staphylococcus aureus | Johns Hopkins ABX Guide [hopkinsguides.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Analysis of the Pseudomonas aeruginosa Aminoglycoside Differential Resistomes Allows Defining Genes Simultaneously Involved in Intrinsic Antibiotic Resistance and Virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Streptomycin mediated biofilm inhibition and suppression of virulence properties in Pseudomonas aeruginosa PAO1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antimicrobial susceptibility and minimal inhibitory concentration of Pseudomonas aeruginosa isolated from septic ocular surface disease in different animal species - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biocompare.com [biocompare.com]

- 14. atcc.org [atcc.org]

- 15. Antibiotic susceptibilities of mycoplasmas and treatment of mycoplasmal infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mycoplasma Contamination in Cell Culture | Detection & Removal [capricorn-scientific.com]

- 17. dsmz.de [dsmz.de]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Bactericidal Antibiotics Induce Mitochondrial Dysfunction and Oxidative Damage in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. lupinepublishers.com [lupinepublishers.com]

- 26. Mitochondria and Antibiotics: For Good or for Evil? [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. PE-induced apoptosis in SMMC-7721 cells: Involvement of Erk and Stat signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 29. wjgnet.com [wjgnet.com]

- 30. Anti-Inflammatory Benefits of Antibiotic-Induced Neutrophil Apoptosis: Tulathromycin Induces Caspase-3-Dependent Neutrophil Programmed Cell Death and Inhibits NF-κB Signaling and CXCL8 Transcription - PMC [pmc.ncbi.nlm.nih.gov]

The Double-Edged Sword: A Historical and Technical Guide to Penicillin-Streptomycin in Research

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

For decades, the combination of penicillin and streptomycin (B1217042) has been a ubiquitous component of cell culture media, a seemingly indispensable tool in the fight against microbial contamination. This guide delves into the historical context of its adoption, the scientific rationale for its use, and the established protocols that have made it a laboratory staple. Furthermore, it provides a critical examination of the often-overlooked off-target effects of this antibiotic cocktail, presenting quantitative data on its influence on cellular physiology and gene expression. This document serves as a comprehensive resource for researchers to understand the legacy of penicillin-streptomycin and to make informed decisions about its continued use in modern cell culture practices.

Historical Perspective and Rationale for Use

The story of this compound in research is intrinsically linked to the dawn of the antibiotic era. Following the discovery of penicillin by Alexander Fleming in 1928 and its mass production in the 1940s, the world of medicine was revolutionized.[1][2] However, penicillin's efficacy was primarily limited to Gram-positive bacteria.[3] The subsequent discovery of streptomycin in 1943 by Selman Waksman and his team provided a powerful weapon against Gram-negative bacteria, including the notorious Mycobacterium tuberculosis.[4]

The combination of these two antibiotics was a logical step to provide broad-spectrum protection. In the burgeoning field of cell culture in the mid-20th century, where sterile techniques were still being perfected, catastrophic losses of cell lines due to bacterial contamination were a major impediment to progress. The introduction of the this compound combination in 1955 offered a robust solution, drastically reducing the incidence of contamination and enabling the reliable propagation of cells in vitro.[5] Penicillin acts by inhibiting the synthesis of the bacterial cell wall, while streptomycin targets the 30S ribosomal subunit, leading to errors in protein synthesis. This synergistic action provided a formidable defense against a wide range of common laboratory contaminants.

Data Presentation: Quantitative Effects of this compound

While effective against bacteria, the long-term and routine use of this compound is not without consequences for the cultured eukaryotic cells. The following tables summarize key quantitative data from studies investigating these off-target effects.

| Cell Line | Parameter | Treatment | Quantitative Effect | Reference |

| C2C12 Myotubes | Myotube Diameter | Standard this compound | ~40% reduction | [6] |

| C2C12 Myotubes | Differentiation Index | Standard this compound | 25% lower | [6] |

| C2C12 Myotubes | Fusion Index | Standard this compound | 60% lower | [6] |

| C2C12 Myotubes | Protein Synthesis Rate | Standard this compound | Reduced | [6] |

| HepG2 | Differentially Expressed Genes | Standard this compound | 209 genes altered | [7] |

| B16/F10 Melanoma | Dopa Oxidase Activity | 100 U/mL Penicillin + 100 µg/mL Streptomycin | Moderate stimulation | [8] |

| B16/F10 Melanoma | Tyrosine Hydroxylase Activity | 100 U/mL Penicillin + 100 µg/mL Streptomycin | Moderate stimulation | [8] |

| B16/F10 Melanoma | Dopachrome Tautomerase Activity | 100 U/mL Penicillin + 100 µg/mL Streptomycin | Slight inactivation | [8] |

Table 1: Summary of Quantitative Effects of this compound on Various Cell Lines. This table highlights the significant impact of standard this compound concentrations on key cellular processes, including differentiation, protein synthesis, and gene expression.

| Gene | Cell Line | Fold Change (Pen-Strep vs. Control) | Function | Reference |

| ATF3 | HepG2 | Upregulated | Transcription factor, stress response | [7] |

| HRI (EIF2AK1) | C2C12 Myotubes | Upregulated | eIF2α kinase, integrated stress response | |

| PERK (EIF2AK3) | C2C12 Myotubes | Upregulated | eIF2α kinase, integrated stress response | |

| ATF4 | C2C12 Myotubes | Upregulated | Transcription factor, integrated stress response | |

| Myh3 | C2C12 Myotubes | Lower | Myosin heavy chain 3, muscle contraction | [6] |

| Acta1 | C2C12 Myotubes | Lower | Actin, alpha 1, skeletal muscle | [6] |

Table 2: Selected Gene Expression Changes Induced by this compound. This table details the modulation of specific genes involved in stress response and cellular function in the presence of this compound.

Experimental Protocols

Historical Protocol: Determination of Toxicity Levels and Decontamination of Cultures

Objective: To determine the optimal, non-toxic concentration of this compound for preventing bacterial contamination in a specific cell line.

Materials:

-

Healthy, proliferating cell culture

-

Culture medium with and without serum

-

This compound solution (stock concentration, e.g., 100x)

-

Multi-well culture plates or several small flasks

-

Sterile pipettes and other cell culture equipment

Methodology:

-

Cell Preparation: Dissociate, count, and dilute the cells in antibiotic-free medium to the concentration used for regular cell passaging.

-

Plating: Dispense the cell suspension into a multi-well culture plate or several small flasks.

-

Concentration Gradient: Add the this compound solution to each well in a range of concentrations. A typical starting range might be from 0.5x to 10x the standard recommended concentration (standard being 50-100 U/mL penicillin and 50-100 µg/mL streptomycin). Include a control group with no antibiotics.

-

Observation: Observe the cells daily for signs of toxicity, such as:

-

Sloughing or detachment of cells

-

Appearance of vacuoles in the cytoplasm

-

A decrease in confluency compared to the control

-

Rounding of the cells

-

-

Determination of Toxic Level: Identify the lowest concentration at which signs of toxicity are observed.

-

Decontamination Protocol (if necessary):

-

Culture the contaminated cells for two to three passages using the this compound solution at a concentration one to two-fold lower than the determined toxic concentration.

-

Culture the cells for one passage in an antibiotic-free medium.

-

Repeat the treatment with the antibiotic solution for another two to three passages.

-

Culture the cells in antibiotic-free medium for 4 to 6 passages to ensure the contamination has been eliminated.

-

Modern Protocol: Analysis of Gene Expression Changes via RNA-seq

This protocol is based on the methodology used to identify this compound-responsive genes in HepG2 cells.[7]

Objective: To identify and quantify changes in gene expression in a cell line cultured with and without this compound.

Materials:

-

HepG2 cells (or other cell line of interest)

-

DMEM media (or other appropriate media)

-

Fetal Bovine Serum (FBS)

-

This compound solution (100x)

-

Phosphate-Buffered Saline (PBS)

-

RNA extraction kit

-

Next-generation sequencing (NGS) platform and reagents

Methodology:

-

Cell Culture:

-

Culture one batch of HepG2 cells in DMEM supplemented with 10% FBS and 1% this compound (final concentration 100 U/mL penicillin, 100 µg/mL streptomycin).

-

Culture a parallel control group of HepG2 cells in DMEM with 10% FBS but without this compound.

-

Incubate both groups at 37°C and 5% CO₂ for a specified period (e.g., 21 days post-thaw, with regular passaging).

-

-

RNA Extraction:

-

Harvest cells from both the treated and control groups.

-

Extract total RNA using a commercially available RNA extraction kit according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer and/or a bioanalyzer.

-

-

Library Preparation and Sequencing:

-

Prepare RNA sequencing libraries from the extracted RNA.

-

Perform high-throughput sequencing on a next-generation sequencing platform.

-

-

Data Analysis:

-

Align the sequencing reads to the reference genome.

-

Quantify gene expression levels.

-

Perform differential gene expression analysis to identify genes that are significantly upregulated or downregulated in the this compound treated group compared to the control group.

-

Perform pathway analysis on the differentially expressed genes to identify enriched biological pathways.

-

Mandatory Visualizations

Signaling Pathway: Streptomycin-Induced Integrated Stress Response

Caption: Streptomycin-Induced Integrated Stress Response Pathway.

Experimental Workflow: Historical Determination of Pen-Strep Toxicity

Caption: Historical workflow for determining Pen-Strep toxicity.

Conclusion

The historical introduction of this compound into cell culture was a pivotal moment, enabling significant advancements in biological research by providing a reliable method for contamination control. However, as this guide has detailed, its use is not without significant consequences for the cells under study. The quantitative data and experimental protocols presented herein underscore the importance of understanding the off-target effects of these antibiotics, which can alter gene expression, inhibit differentiation, and induce cellular stress responses.

For researchers today, the decision to use this compound should be made with careful consideration of the potential for confounding experimental results. While it remains a valuable tool for short-term applications, such as the initial stages of primary culture, its routine and long-term use should be questioned, especially in sensitive applications like gene expression analysis and studies of cellular differentiation. A thorough understanding of the historical context and the technical implications of using this compound is essential for maintaining the integrity and reproducibility of modern scientific research.

References

- 1. Penicillin: Opening the Era of Antibiotics : USDA ARS [ars.usda.gov]

- 2. The Discovery of Penicillin—New Insights After More Than 75 Years of Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 3. History of penicillin - Wikipedia [en.wikipedia.org]

- 4. britannica.com [britannica.com]

- 5. Integrated stress response - Wikipedia [en.wikipedia.org]

- 6. The commonly used antibiotic streptomycin reduces protein synthesis and differentiation in cultured C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Use antibiotics in cell culture with caution: genome-wide identification of antibiotic-induced changes in gene expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of this compound and other antibiotics on melanogenic parameters in cultured B16/F10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synergistic Core of Pen-Strep: A Technical Guide to the Mechanisms and Applications of β-Lactam and Aminoglycoside Combination Therapy

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synergistic relationship between β-lactam and aminoglycoside antibiotics, the core components of the widely used Penicillin-Streptomycin (Pen-Strep) solution. We will delve into the distinct mechanisms of action of each antibiotic class, the molecular basis for their enhanced bactericidal activity when combined, and provide detailed experimental protocols for the quantitative assessment of this synergy.

Introduction: The Rationale for Combination Therapy

The combination of a β-lactam antibiotic, such as penicillin, with an aminoglycoside, like streptomycin (B1217042), is a classic example of antibiotic synergy, where the combined effect of the two drugs is greater than the sum of their individual effects.[1] This strategy broadens the spectrum of activity and can be particularly effective against challenging bacterial infections.[1][2] Penicillin primarily targets Gram-positive bacteria by inhibiting cell wall synthesis, while streptomycin is effective against many Gram-negative bacteria by disrupting protein synthesis.[3] The Pen-Strep combination is a staple in mammalian cell culture to prevent bacterial contamination, leveraging this broad-spectrum coverage.[4][5]

Mechanisms of Action

β-Lactam Antibiotics: Targeting the Bacterial Cell Wall

β-Lactam antibiotics, including penicillins, are bactericidal agents that interfere with the synthesis of the peptidoglycan layer of the bacterial cell wall.[6] The integrity of this structure is crucial for bacterial survival, particularly in Gram-positive bacteria where it is a major component of the cell envelope.

The final step in peptidoglycan synthesis is the cross-linking of peptide chains, a reaction catalyzed by DD-transpeptidases, also known as penicillin-binding proteins (PBPs).[6][7] β-Lactam antibiotics mimic the D-alanyl-D-alanine residue of the peptidoglycan precursor and form a stable, covalent bond with the active site of PBPs, thereby inactivating them.[8] This inhibition of cross-linking weakens the cell wall, leading to cell lysis and bacterial death.[7]

Figure 1. Bacterial Peptidoglycan Synthesis Pathway and Inhibition by β-Lactams.

Aminoglycoside Antibiotics: Inhibition of Protein Synthesis

Aminoglycosides, such as streptomycin, are also bactericidal and act by inhibiting protein synthesis.[9] These antibiotics bind with high affinity to the 30S ribosomal subunit, specifically to the A-site on the 16S ribosomal RNA.[10] This binding event disrupts the normal process of translation in several ways:

-

Codon Misreading: The binding of the aminoglycoside distorts the A-site, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[10]

-

Inhibition of Translocation: Some aminoglycosides can interfere with the movement of the ribosome along the mRNA molecule.

-

Blockage of Initiation: Aminoglycosides can also prevent the formation of the initiation complex, thereby halting protein synthesis at its very beginning.[11]

The accumulation of misfolded or non-functional proteins, along with the overall disruption of protein synthesis, ultimately leads to bacterial cell death.[10]

References

- 1. Penicillin-Binding Proteins and Alternative Dual-Beta-Lactam Combinations for Serious Enterococcus faecalis Infections with Elevated Penicillin MICs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Time kill assays for Streptococcus agalactiae and synergy testing [protocols.io]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. page-meeting.org [page-meeting.org]

- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 7. The postantibiotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. openaccesspub.org [openaccesspub.org]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

The Genesis of a Laboratory Staple: A Technical Guide to the Discovery and Development of Penicillin-Streptomycin for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical development and scientific rationale behind the synergistic use of penicillin and streptomycin (B1217042) as a cornerstone of modern cell culture practice. From the serendipitous discovery of penicillin to the systematic search that unveiled streptomycin, this document details the key scientific milestones, mechanisms of action, and standardized protocols that have established this antibiotic combination as an essential tool for safeguarding scientific research from microbial contamination.

A Tale of Two Antibiotics: A Historical Perspective

The journey to the ubiquitous use of penicillin-streptomycin in laboratories is a compelling narrative of scientific inquiry, perseverance, and strategic combination.

The Dawn of the Antibiotic Era: Penicillin

In 1928, a moment of serendipity in the laboratory of Scottish bacteriologist Alexander Fleming changed the course of medicine.[1][2][3] Upon returning from a holiday, Fleming observed that a petri dish containing Staphylococcus bacteria was contaminated with a mold, Penicillium notatum, and the bacteria surrounding the mold had been destroyed.[1][2][4][5] He named the active antibacterial substance "penicillin."[1][4] Despite its groundbreaking potential, the purification and stabilization of penicillin proved challenging. It wasn't until the late 1930s and early 1940s that a team at the University of Oxford, led by Howard Florey and Ernst Chain, successfully developed methods for its large-scale production, transforming it from a laboratory curiosity into a life-saving drug.[6][7]

A Systematic Search: The Discovery of Streptomycin

Following the success of penicillin, which was highly effective against Gram-positive bacteria, the search for antibiotics with a broader spectrum of activity intensified.[8][9] This systematic approach led to the discovery of streptomycin in 1943 by Albert Schatz, a graduate student in the laboratory of Selman Waksman at Rutgers University.[8][10] Waksman's research focused on soil microbes, and after screening thousands of samples, Schatz isolated streptomycin from the bacterium Streptomyces griseus.[8][11] This new antibiotic demonstrated potent activity against Gram-negative bacteria, including the causative agent of tuberculosis, Mycobacterium tuberculosis, a pathogen unaffected by penicillin.[8][9]

A Strategic Alliance in the Lab

The distinct but complementary antibacterial spectra of penicillin and streptomycin provided a clear rationale for their combined use. Penicillin effectively targets Gram-positive bacteria, while streptomycin is potent against Gram-negative bacteria.[12][13] This combination offered a broad-spectrum defense against the most common types of bacterial contaminants encountered in laboratory settings. The introduction of the this compound (Pen-Strep) combination for cell culture use in 1955 marked a significant advancement in the ability of scientists to maintain sterile cell cultures, thereby enhancing the reliability and reproducibility of their research.[12]

Below is a diagram illustrating the key milestones in the discovery and development of penicillin and streptomycin for laboratory use.

Mechanisms of Action: A Two-Pronged Attack

The efficacy of the this compound combination lies in their distinct and complementary mechanisms of action, which target fundamental bacterial processes.

Penicillin: Targeting the Bacterial Cell Wall

Penicillin is a member of the β-lactam class of antibiotics.[14] Its primary target is the bacterial cell wall, a rigid structure essential for maintaining cell shape and integrity.[15]

Signaling Pathway of Penicillin Action

Penicillin exerts its bactericidal effect by inhibiting the transpeptidase enzyme, also known as penicillin-binding protein (PBP).[1][15] This enzyme is crucial for the cross-linking of peptidoglycan, the primary component of the bacterial cell wall. By blocking this process, penicillin weakens the cell wall, leading to cell lysis and death.[13][14][15]

Streptomycin: Disrupting Protein Synthesis

Streptomycin belongs to the aminoglycoside class of antibiotics and targets the bacterial ribosome, the cellular machinery responsible for protein synthesis.[16]

Signaling Pathway of Streptomycin Action

Streptomycin binds to the 30S ribosomal subunit of bacteria.[4][6] This binding interferes with the initiation of protein synthesis and causes misreading of the mRNA code.[2][6] The resulting production of non-functional or toxic proteins disrupts essential cellular processes, ultimately leading to bacterial cell death.[2][6]

Laboratory Applications and Protocols

The primary application of the this compound combination in the laboratory is to prevent bacterial contamination in cell cultures. This is particularly crucial during the initial stages of primary cell culture and for the routine maintenance of cell lines.

Standard Concentrations and Formulations

Commercially available this compound solutions are typically provided as a 100x concentrate.[17] The standard working concentration in cell culture medium is:

| Component | Standard Working Concentration |

| Penicillin | 50 to 100 units/mL |

| Streptomycin | 50 to 100 µg/mL |

Table 1: Standard Working Concentrations of this compound in Cell Culture.

Experimental Protocol: Preparation and Use of this compound Solution

The following protocol outlines the standard procedure for supplementing cell culture medium with this compound.

Materials:

-

100x this compound solution (e.g., 10,000 units/mL penicillin and 10,000 µg/mL streptomycin)

-

Sterile cell culture medium

-

Sterile serological pipettes

-

Laminar flow hood or biological safety cabinet

Procedure:

-

Aseptically thaw the frozen 100x this compound solution at room temperature or in a 37°C water bath.

-

Once thawed, gently mix the solution by inverting the tube several times. Avoid vigorous vortexing.

-

In a laminar flow hood, add the appropriate volume of the 100x this compound solution to the cell culture medium. For a final concentration of 100 units/mL penicillin and 100 µg/mL streptomycin, add 1 mL of the 100x solution to every 99 mL of medium.

-

Mix the supplemented medium thoroughly by swirling the bottle.

-

The supplemented medium is now ready for use in cell culture. Store at 2-8°C.

The following diagram illustrates a typical workflow for using this compound in a cell culture experiment.

Quality Control and Efficacy

The effectiveness of this compound can be assessed by determining its Minimum Inhibitory Concentration (MIC) against common laboratory contaminants. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Common Laboratory Contaminant | Gram Stain | Typical Penicillin MIC (µg/mL) | Typical Streptomycin MIC (µg/mL) |

| Staphylococcus aureus | Positive | 0.015 - >128 | 0.5 - >1024 |

| Escherichia coli | Negative | >32 | 0.5 - >1024 |

| Pseudomonas aeruginosa | Negative | >128 | 1 - >1024 |

| Bacillus subtilis | Positive | 0.015 - 2 | 0.25 - 8 |

Table 2: Representative Minimum Inhibitory Concentrations (MICs) of Penicillin and Streptomycin against Common Laboratory Bacterial Contaminants. Note: MIC values can vary significantly depending on the bacterial strain and resistance patterns.

Cytotoxicity Considerations

While essential for preventing contamination, it is crucial to consider the potential cytotoxic effects of this compound on cultured cells, especially at high concentrations. It is recommended to determine the optimal, non-toxic concentration for each specific cell line.

Experimental Protocol: Assessing Cytotoxicity using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound solution at various concentrations

-

96-well microplates

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the this compound solution in complete culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound. Include a control group with no antibiotics.

-

Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.

-

Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the IC50 value (the concentration of the antibiotic combination that inhibits cell growth by 50%).

| Cell Line | IC50 of this compound (Representative Values) |

| HeLa (Cervical Cancer) | Generally high tolerance to standard concentrations |

| HEK293 (Human Embryonic Kidney) | Generally high tolerance to standard concentrations |

| Primary Neurons | May exhibit higher sensitivity |

| Embryonic Stem Cells | May be sensitive to higher concentrations |

Table 3: Representative Cytotoxicity of this compound on Various Cell Lines. Note: IC50 values are highly dependent on the specific cell line and experimental conditions. It is crucial to determine these values empirically.

Conclusion

The combination of penicillin and streptomycin stands as a testament to the power of scientific discovery and strategic application. Its development for laboratory use has been instrumental in advancing biological research by providing a reliable defense against bacterial contamination. By understanding the historical context, mechanisms of action, and proper experimental protocols, researchers can continue to effectively utilize this essential tool to ensure the integrity and success of their scientific endeavors. This guide provides a comprehensive technical overview to support drug development professionals and scientists in the optimal application of this compound in the laboratory.

References

- 1. researchgate.net [researchgate.net]

- 2. Streptomycin - Wikipedia [en.wikipedia.org]

- 3. Penicillin Production Process [classic] | Creately [creately.com]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. Antibiotics inhibit sphere-forming ability in suspension culture - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biologydiscussion.com [biologydiscussion.com]

- 7. researchgate.net [researchgate.net]

- 8. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. bmglabtech.com [bmglabtech.com]

- 12. Pen-Strep - Wikipedia [en.wikipedia.org]

- 13. study.com [study.com]

- 14. youtube.com [youtube.com]

- 15. news-medical.net [news-medical.net]

- 16. abo.com.pl [abo.com.pl]

- 17. Penicillins- Mechanism of action, Antimicrobial spectrum & Antibacterial resistance - | PPTX [slideshare.net]

The Judicious Use of Antibiotics in Cell Culture: A Technical Guide

The routine addition of antibiotics to cell culture media is a widespread practice aimed at preventing microbial contamination. However, this seemingly straightforward precautionary measure can introduce a host of confounding variables, potentially impacting experimental reproducibility and the validity of research findings. This in-depth guide provides a technical overview of the fundamental principles of antibiotic use in cell culture for researchers, scientists, and drug development professionals. It covers the rationale for antibiotic use, their significant drawbacks, and best practices for maintaining contaminant-free cultures while ensuring data integrity.

The Double-Edged Sword: Rationale and Repercussions of Antibiotic Use

The primary incentive for using antibiotics in cell culture is to safeguard valuable cell lines and experiments from bacterial and fungal contamination.[1] This is particularly pertinent when working with primary cultures, which are more susceptible to contamination during their initial stages, or in high-traffic laboratory environments where maintaining perfect aseptic technique can be challenging.[2] However, the convenience of antibiotics comes at a cost, as their continuous use can lead to a range of undesirable effects.

A significant drawback is the masking of low-level, chronic infections, including those by mycoplasma, which are not susceptible to standard antibiotics due to their lack of a cell wall.[3] This can create a false sense of security, leading to the perpetuation of poor aseptic technique.[4] Furthermore, the constant presence of antibiotics can promote the development of antibiotic-resistant microbial strains within the laboratory environment.[5]

Perhaps most critically for research applications, antibiotics are not inert bystanders in the cellular environment. They can exert significant off-target effects on mammalian cells, altering a wide array of cellular processes. These effects can range from changes in gene expression and regulation to modulation of cell signaling pathways, ultimately impacting cellular metabolism, proliferation, and differentiation.[6][7] For instance, studies have shown that a standard penicillin-streptomycin cocktail can alter the expression of over 200 genes in HepG2 cells, a commonly used human liver cell line.[3][8] These alterations include genes involved in stress and drug responses, which can have profound implications for toxicological and pharmacological studies.[4][8]

A Strategic Approach to Antibiotic Selection and Use

When the use of antibiotics is deemed necessary, a strategic and informed approach is crucial. This involves selecting the appropriate antibiotic for the suspected contaminant and using it at an effective, yet minimally cytotoxic, concentration.

Common Antibiotics in Cell Culture

A variety of antibiotics are used in cell culture, each with a specific spectrum of activity. The most common of these are detailed in the table below.

| Antibiotic/Antimycotic | Spectrum of Activity | Mechanism of Action |

| This compound | Gram-positive and Gram-negative bacteria | Penicillin inhibits bacterial cell wall synthesis. Streptomycin inhibits protein synthesis by binding to the 30S ribosomal subunit. |

| Gentamicin (B1671437) | Broad spectrum, including Gram-positive and Gram-negative bacteria, and mycoplasma | Inhibits protein synthesis by binding to the 30S ribosomal subunit.[9] |

| Amphotericin B | Fungi and yeast | Binds to ergosterol (B1671047) in fungal cell membranes, creating pores that lead to cell leakage and death.[10] |

| Plasmocin™ | Mycoplasma | A combination of a macrolide and a fluoroquinolone that act on protein synthesis and DNA replication, respectively.[11] |

Recommended Working Concentrations

The following table provides a summary of recommended working concentrations for common antibiotics used in cell culture. It is important to note that the optimal concentration can vary depending on the cell line and experimental conditions.

| Antibiotic/Antimycotic | Recommended Working Concentration |

| Penicillin | 50-100 U/mL[3] |

| Streptomycin | 50-100 µg/mL[3] |

| Gentamicin | 50 µg/mL[9][12] |

| Amphotericin B | 0.25-2.5 µg/mL[3][10] |

| Plasmocin™ (Prophylactic) | 5 µg/mL[11] |

| Plasmocin™ (Treatment) | 12.5-25 µg/mL[6][11] |

The Unseen Impact: Cytotoxicity and Off-Target Effects

While effective against microbial contaminants, antibiotics can also be toxic to mammalian cells, especially at higher concentrations or with prolonged exposure. This cytotoxicity can manifest as reduced cell proliferation, altered morphology, or even cell death.

Assessing Antibiotic Cytotoxicity

It is crucial to determine the cytotoxic profile of an antibiotic on the specific cell line being used. This is typically done by performing a dose-response experiment, often referred to as a "kill curve," to determine the minimum concentration of the antibiotic that is effective against contaminants while having the least impact on the cultured cells.[13] The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the cytotoxicity of a compound.

The following table presents a compilation of IC50 values for some common antibiotics in various cell lines. It is important to note that these values can vary depending on the specific experimental conditions.

| Antibiotic | Cell Line | IC50 |

| Gentamicin | HK-2 (Human Kidney) | 22.3 mM[5] |

| Gentamicin | HEK293T (Human Embryonic Kidney) | 1165 µM[14] |

| Gentamicin | Vero (Monkey Kidney) | >2000 µg/mL (significant decrease in viability at this concentration)[15] |

| Amphotericin B | Macrophages | 4.31 ± 2.66 µg/mL[16] |

| Amphotericin B | GRX (Myofibroblast) | Cytotoxic at 1.25 µg/mL[17] |

Antibiotic-Induced Alterations in Cellular Signaling

Beyond overt cytotoxicity, antibiotics can subtly alter cellular signaling pathways, leading to changes in gene expression and cellular behavior. This is a critical consideration for any research where the integrity of cellular physiology is paramount.

This compound and Xenobiotic Metabolism:

Studies in HepG2 cells have shown that this compound treatment can significantly enrich for the "xenobiotic metabolism signaling" and "PXR/RXR activation" pathways.[3][8] The Pregnane X Receptor (PXR) is a nuclear receptor that plays a key role in sensing foreign substances and upregulating the expression of drug-metabolizing enzymes.[18]

References

- 1. Protective effect of empagliflozin on gentamicin-induced acute renal injury via regulation of SIRT1/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scialert.net [scialert.net]

- 4. capricorn-scientific.com [capricorn-scientific.com]

- 5. Gentamicin-Induced Acute Kidney Injury in an Animal Model Involves Programmed Necrosis of the Collecting Duct - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cms.viroliegy.com [cms.viroliegy.com]

- 8. Use antibiotics in cell culture with caution: genome-wide identification of antibiotic-induced changes in gene expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Impacts of gentamycin toxicity: nephroprotective role of guarana through different signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Curcumin mitigates gentamicin induced-renal and cardiac toxicity via modulation of Keap1/Nrf2, NF-κB/iNOS and Bcl-2/BAX pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. codementor.io [codementor.io]

- 15. Chrysin Attenuates Gentamicin-Induced Renal Injury in Rats Through Modulation of Oxidative Damage and Inflammation via Regulation of Nrf2/AKT and NF-kB/KIM-1 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. python - Display this decision tree with Graphviz - Stack Overflow [stackoverflow.com]

- 18. geneglobe.qiagen.com [geneglobe.qiagen.com]

The Unseen Saboteurs: A Technical Guide to the Risks of Routine Antibiotic Use in Laboratories

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The routine addition of antibiotics to cell culture media and animal models is a widespread practice in biomedical research, aimed at preventing microbial contamination. However, this seemingly benign precautionary measure carries a host of underappreciated risks that can significantly compromise the integrity and reproducibility of experimental data. This guide provides a comprehensive technical overview of the core risks associated with the prophylactic use of antibiotics in laboratory settings. We delve into the mechanisms of antibiotic-induced cellular alterations, the development of resistant microbial strains, and the potential for skewed experimental outcomes. Detailed experimental protocols are provided to enable researchers to assess these risks within their own experimental systems. Furthermore, this guide illustrates key signaling pathways and experimental workflows using Graphviz visualizations to facilitate a deeper understanding of the complex interactions at play. Our aim is to equip researchers with the knowledge and tools necessary to make informed decisions about antibiotic use, promoting more robust and reliable scientific research.

Introduction: The Double-Edged Sword of Antibiotics in Research

For decades, the addition of antibiotics to cell culture media has been a standard laboratory practice, a seemingly simple solution to the persistent threat of bacterial and fungal contamination.[1] The rationale is straightforward: prevent microbial growth that can outcompete cultured cells for nutrients, produce toxic metabolites, and ultimately ruin experiments. However, this convenience comes at a significant cost that is often overlooked.[2] The very mechanisms that make antibiotics effective against microbes can also exert unintended, "off-target" effects on eukaryotic cells, subtly altering their physiology and behavior.[2][3] This guide will illuminate these hidden risks, providing the technical details necessary for researchers to critically evaluate and mitigate the impact of routine antibiotic use.

The Core Risks of Prophylactic Antibiotic Use

The risks associated with the routine use of antibiotics in a laboratory setting can be broadly categorized into three main areas: the development of antibiotic resistance, the direct and indirect effects on cultured cells and animal models, and the consequential impact on experimental results.

The Breeding Ground: Fostering Antibiotic Resistance in the Lab

The persistent presence of antibiotics in culture media creates a strong selective pressure for the emergence of resistant microbial strains.[2][4] Even low-level, persistent contamination that might otherwise be benign can evolve into a formidable problem.[2] This phenomenon is not only a threat to the specific cultures but also contributes to the broader global health crisis of antimicrobial resistance (AMR).[5][6] Laboratory-evolved resistant strains can be difficult to eradicate and may spread to other cultures, leading to widespread contamination that is impervious to standard antibiotic cocktails.[2]

Off-Target Effects: The Cellular Sabotage

While designed to target microbial machinery, many antibiotics can interact with and disrupt various components of mammalian cells, leading to a cascade of unintended consequences. These off-target effects can fundamentally alter the cells under investigation, leading to artifactual data.

Numerous studies have demonstrated that commonly used antibiotics can significantly alter the gene expression profiles of cultured cells.[7][8][9] For instance, penicillin and streptomycin (B1217042) have been shown to induce changes in the expression of genes involved in critical cellular processes such as apoptosis and the unfolded protein response.[8] These alterations can be particularly problematic in studies focused on pharmacogenomics, where the goal is to understand how genetic variations influence drug responses.[8]

Given the endosymbiotic origin of mitochondria, it is not surprising that these organelles are particularly susceptible to the effects of certain antibiotics.[12] Several classes of bactericidal antibiotics can disrupt mitochondrial function, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS).[1][13] This induced oxidative stress can damage cellular components, including DNA, proteins, and lipids, and trigger stress response pathways that can interfere with experimental observations.[1][14]

Quantitative Data on Antibiotic-Induced Effects

To provide a clearer understanding of the concentrations at which off-target effects can occur, the following table summarizes quantitative data from various studies. It is crucial to note that these values can vary depending on the cell type, antibiotic batch, and specific experimental conditions.

| Antibiotic(s) | Cell Line | Concentration | Observed Effect | Reference |

| Penicillin/Streptomycin | HepG2 | Standard Culture Concentration | Altered expression of 209 genes, including transcription factors like ATF3. | [9] |

| Gentamicin/Amphotericin | Normal Human Epidermal Keratinocytes (NHEK) | Not specified | Reduced confluence to 30-40% compared to antibiotic-free cultures. | [1] |

| Josamycin | K562 | 39 µM (IC50) | Reduced cell growth. | [15] |

| Ciprofloxacin | MCF10A | 10 µg/ml | Increased mitochondrial superoxide (B77818) and DNA damage after 96 hours. | [13] |

| Ampicillin | MCF10A | 20 µg/ml | Increased mitochondrial superoxide and DNA damage after 96 hours. | [13] |

| Kanamycin | MCF10A | 25 µg/ml | Increased mitochondrial superoxide and DNA damage after 96 hours. | [13] |

Experimental Protocols for Risk Assessment

To empower researchers to investigate the potential impact of antibiotics in their specific experimental systems, this section provides detailed methodologies for key experiments.

Protocol for In Vitro Evolution of Antibiotic Resistance

This protocol describes a method for inducing and selecting for antibiotic-resistant bacteria in a laboratory setting.

Objective: To demonstrate the potential for rapid evolution of antibiotic resistance in the presence of selective pressure.

Materials:

-

Bacterial strain of interest (e.g., E. coli)

-

Liquid growth medium (e.g., Luria-Bertani broth)

-

Antibiotic of choice

-

Sterile culture tubes or microplates

-

Incubator

-

Spectrophotometer

Methodology:

-

Initial Culture: Inoculate a culture of the bacterial strain in antibiotic-free liquid medium and grow overnight.

-

Serial Passaging with Increasing Antibiotic Concentration:

-

Prepare a series of culture tubes or wells with increasing concentrations of the antibiotic.

-

Inoculate each tube/well with a small volume of the overnight culture.

-

Incubate the cultures under appropriate conditions.

-

After a period of growth (e.g., 24 hours), transfer a small aliquot from the culture that grew at the highest antibiotic concentration to a new series of tubes/wells with even higher antibiotic concentrations.[5]

-

-

Repeat: Continue this serial passaging for a designated number of generations or until a significant increase in the minimum inhibitory concentration (MIC) is observed.

-

Analysis: Periodically determine the MIC of the evolving bacterial population to quantify the increase in resistance. This can be done using standard broth microdilution or agar (B569324) dilution methods.[5]

Protocol for Cytotoxicity Assessment using MTT Assay

This protocol outlines the use of the MTT assay to determine the cytotoxic effects of antibiotics on mammalian cells.

Objective: To quantify the impact of antibiotics on cell viability and proliferation.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

Antibiotic(s) to be tested

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidic isopropanol)

-

Microplate reader

Methodology:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Antibiotic Treatment: Treat the cells with a range of concentrations of the antibiotic(s) of interest. Include untreated control wells.

-

Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[7][16]

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.[7][16]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7][16]

-

Data Analysis: Calculate the percentage of cell viability for each antibiotic concentration relative to the untreated control. Plot the viability against the antibiotic concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol for Assessing Changes in Gene Expression using RNA-Seq

This protocol provides a general workflow for using RNA sequencing (RNA-Seq) to analyze the global transcriptomic changes induced by antibiotic treatment.

Objective: To identify genes and pathways that are differentially expressed in response to antibiotic exposure.

Materials:

-

Mammalian cells treated with and without antibiotics

-

RNA extraction kit

-

DNase I

-

RNA quality assessment tools (e.g., Bioanalyzer)

-

RNA-Seq library preparation kit

-

Next-generation sequencing platform

Methodology:

-

Cell Treatment and RNA Extraction: Culture cells with and without the antibiotic(s) of interest for a specified duration. Harvest the cells and extract total RNA using a commercial kit, including a DNase I treatment step to remove genomic DNA contamination.

-

RNA Quality Control: Assess the quality and integrity of the extracted RNA using a Bioanalyzer or similar instrument.

-

Library Preparation: Prepare RNA-Seq libraries from the high-quality RNA samples. This typically involves mRNA purification (for eukaryotes), fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.

-

Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.

-

Data Analysis:

-

Perform quality control on the raw sequencing reads.

-

Align the reads to a reference genome.

-

Quantify gene expression levels.

-

Identify differentially expressed genes between the antibiotic-treated and control groups.

-

Perform pathway and gene ontology analysis to interpret the biological significance of the observed changes in gene expression.

-

Visualizing the Impact: Signaling Pathways and Workflows

To further illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).

Signaling Pathways Affected by Antibiotics

Caption: Antibiotic-induced cellular stress signaling pathways.

Experimental Workflow for Assessing Antibiotic Risks

Caption: Workflow for assessing the risks of antibiotic use.

Logical Relationship of Risks

Caption: Logical cascade of risks from routine antibiotic use.

Conclusion and Recommendations

The routine use of antibiotics in laboratory research, while convenient, poses significant risks to the validity and reproducibility of experimental data. The evidence clearly indicates that these compounds can induce profound changes in cell physiology, foster the development of antibiotic resistance, and ultimately lead to skewed and misleading results. It is imperative for the scientific community to move away from the prophylactic use of antibiotics and instead champion the adoption of rigorous aseptic techniques.[5][17][18] By understanding the risks outlined in this guide and employing the provided protocols to assess their impact, researchers can enhance the quality and integrity of their work, contributing to a more robust and reliable body of scientific knowledge. When the use of antibiotics is unavoidable, such as for the selection of genetically modified cells, it is crucial to use them for the shortest duration possible and to include appropriate antibiotic-free controls to account for their off-target effects.

References

- 1. Bactericidal Antibiotics Induce Mitochondrial Dysfunction and Oxidative Damage in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 4. longdom.org [longdom.org]

- 5. Laboratory Evolution of Antimicrobial Resistance in Bacteria to Develop Rational Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of antibiotics on bacterial cell morphology and their physiological origins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. A simple technique for quantifying apoptosis in 96-well plates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro Resistance-Predicting Studies and In Vitro Resistance-Related Parameters—A Hit-to-Lead Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Defining Bacterial Regulons Using ChIP-seq Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. A genome-wide analysis of targets of macrolide antibiotics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Impact of Mitochondrial Targeting Antibiotics on Mitochondrial Function and Proliferation of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Variable: A Technical Guide to the Effects of Penicillin-Streptomycin on Mammalian Cell Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The ubiquitous use of Penicillin-Streptomycin (Pen-Strep) in mammalian cell culture serves as a critical safeguard against bacterial contamination. This antibiotic cocktail, combining the bactericidal properties of a β-lactam and an aminoglycoside, has been a staple in laboratories for decades. However, mounting evidence reveals that this seemingly benign additive can exert significant off-target effects on mammalian cells, profoundly altering their metabolism and potentially confounding experimental results. This technical guide provides a comprehensive overview of the known effects of Pen-Strep on mammalian cell metabolism, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways. Understanding these effects is paramount for the accurate interpretation of experimental data and the development of robust and reproducible in vitro models.

Core Mechanisms of Action and Off-Target Effects

Penicillin targets bacterial cell wall synthesis by inhibiting peptidoglycan cross-linking, a structure absent in mammalian cells.[1] Streptomycin (B1217042), on the other hand, inhibits protein synthesis by binding to the 30S ribosomal subunit in bacteria.[1] Due to the endosymbiotic origin of mitochondria, mammalian mitochondrial ribosomes share structural similarities with their bacterial counterparts. This similarity is the primary basis for the off-target effects of streptomycin in eukaryotic cells, leading to impaired mitochondrial protein synthesis and subsequent mitochondrial dysfunction.[2]

Quantitative Effects on Gene Expression and Cellular Processes

The impact of Pen-Strep on mammalian cells extends to the transcriptional level, influencing a wide array of cellular processes. A key study by Ryu et al. (2017) provides a quantitative look at these changes in HepG2 human liver carcinoma cells.[2]

Table 1: Summary of Pen-Strep-Induced Changes in Gene Expression in HepG2 Cells [2]

| Parameter | Observation |

| Differentially Expressed (DE) Genes | 209 genes |

| Differentially Enriched H3K27ac Peaks | 9,514 peaks |

| Upregulated Gene Ontology Terms | |

| Apoptosis | |

| Drug Response | |

| Unfolded Protein Response | |

| Nitrosative Stress | |

| Downregulated Gene Ontology Terms | |

| Insulin (B600854) Response | |

| Cell Growth and Proliferation | |

| Response to Toxic Substance | |

| Enriched Pathways (Ingenuity Pathway Analysis) | |

| Xenobiotic Metabolism Signaling | |

| PXR/RXR Activation |

These findings highlight a systemic alteration in gene expression, suggesting that Pen-Strep can induce a cellular stress response and impact pathways crucial for metabolism, growth, and drug processing.[2]

Impact on Core Metabolic Pathways

While direct quantitative data on the effects of Pen-Strep on specific metabolite levels in central carbon metabolism is limited in the current literature, the well-documented impact on mitochondrial function and gene expression allows for informed inferences. The observed downregulation of genes related to insulin response and the impairment of mitochondrial protein synthesis strongly suggest a significant rewiring of cellular energy metabolism.[2]

Glycolysis and Lactate (B86563) Production

With compromised mitochondrial function, cells often exhibit a compensatory shift towards glycolysis to meet their ATP demands, a phenomenon known as the Warburg effect.[3] This metabolic reprogramming would be characterized by increased glucose uptake and lactate production. Although direct measurements in Pen-Strep-treated mammalian cells are not extensively reported, the observed effects on mitochondria make this a highly probable outcome.

Tricarboxylic Acid (TCA) Cycle and Oxidative Phosphorylation

Streptomycin's interference with mitochondrial ribosome function directly impairs the synthesis of essential protein subunits of the electron transport chain (ETC), which are encoded by the mitochondrial DNA.[2] This leads to reduced oxidative phosphorylation (OXPHOS) and a decrease in mitochondrial ATP production. This disruption in the ETC can also lead to an accumulation of TCA cycle intermediates, as the downstream processing of reducing equivalents (NADH and FADH2) is hampered.

Table 2: Inferred and Documented Effects of Pen-Strep on Core Metabolism

| Metabolic Pathway | Predicted/Observed Effect | Supporting Evidence |

| Glycolysis | Increased glucose uptake and lactate production | Inferred from mitochondrial dysfunction[2] |

| TCA Cycle | Potential accumulation of intermediates | Inferred from impaired ETC function[2] |

| Oxidative Phosphorylation | Decreased ATP production and oxygen consumption | Direct effect of streptomycin on mitochondrial ribosomes[2] |

| Amino Acid Metabolism | Altered, particularly glutamine metabolism | Penicillin has been shown to alter glutamine metabolism in bacteria[4] |

Experimental Protocols

To enable researchers to investigate the metabolic effects of Pen-Strep in their specific cell models, this section provides detailed methodologies for key experiments.

Analysis of Gene Expression by RNA-Sequencing (RNA-seq)

This protocol is adapted from the methodology used by Ryu et al. (2017) to identify Pen-Strep responsive genes.[2]

Objective: To perform a global analysis of gene expression changes in mammalian cells cultured with and without Pen-Strep.

Materials:

-

Mammalian cell line of interest

-

Cell culture medium with and without 1% this compound (100 U/mL penicillin, 100 µg/mL streptomycin)[1]

-

TRIzol reagent or other RNA extraction kit

-

DNase I

-

Ribo-Zero rRNA Removal Kit (or similar)

-

NEBNext Ultra II RNA Library Prep Kit for Illumina (or similar)

-

High-throughput sequencer (e.g., Illumina NovaSeq)

Procedure:

-

Cell Culture and Treatment:

-

Culture cells in their standard growth medium. For the experimental group, supplement the medium with 1% Pen-Strep. For the control group, use an equivalent volume of sterile saline or water.

-

Ensure a sufficient number of biological replicates (at least three) for each condition.

-

Harvest cells at a consistent confluency (e.g., 80%).

-

-

RNA Extraction:

-

Lyse cells directly in the culture dish using TRIzol reagent.

-

Extract total RNA following the manufacturer's protocol.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) > 8 is recommended.

-

-

Library Preparation:

-

Deplete ribosomal RNA (rRNA) from the total RNA using a Ribo-Zero kit.

-

Construct sequencing libraries from the rRNA-depleted RNA using a library preparation kit according to the manufacturer's instructions. This typically involves fragmentation of the RNA, reverse transcription to cDNA, second-strand synthesis, end repair, A-tailing, adapter ligation, and PCR amplification.

-

-

Sequencing:

-

Sequence the prepared libraries on a high-throughput sequencing platform.

-

-

Data Analysis:

-

Perform quality control on the raw sequencing reads.

-

Align the reads to the appropriate reference genome.

-

Quantify gene expression levels.

-

Perform differential gene expression analysis between the Pen-Strep-treated and control groups.

-

Conduct pathway and gene ontology enrichment analysis on the differentially expressed genes.

-

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol is based on the methods described by Ryu et al. (2017) for identifying changes in active regulatory elements.[2]

Objective: To identify genome-wide changes in the landscape of active promoters and enhancers (marked by H3K27ac) in response to Pen-Strep treatment.

Materials:

-

Mammalian cell line of interest

-

Cell culture medium with and without 1% Pen-Strep

-

Formaldehyde (B43269) (for cross-linking)

-

Glycine (B1666218) (to quench cross-linking)

-

Cell lysis buffer

-

Nuclear lysis buffer

-

Sonicator

-

Antibody against H3K27ac (or other histone mark/transcription factor of interest)

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

NEBNext Ultra II DNA Library Prep Kit for Illumina (or similar)

-

High-throughput sequencer

Procedure:

-

Cell Culture and Cross-linking:

-

Culture and treat cells as described in the RNA-seq protocol.

-

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

-

-

Chromatin Preparation:

-

Harvest cells and perform cell and nuclear lysis.

-

Shear the chromatin to an average size of 200-600 bp using sonication. Optimize sonication conditions for the specific cell line.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody against H3K27ac overnight at 4°C.

-

Capture the antibody-chromatin complexes using Protein A/G magnetic beads.

-

Wash the beads extensively to remove non-specifically bound chromatin.

-

-

Elution and Reverse Cross-linking:

-

Elute the immunoprecipitated chromatin from the beads.

-

Reverse the cross-links by incubating at 65°C overnight.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

-

DNA Purification and Library Preparation:

-

Purify the ChIP DNA using a DNA purification kit.

-

Prepare sequencing libraries from the purified DNA.

-

-

Sequencing and Data Analysis:

-

Sequence the libraries and align the reads to the reference genome.

-

Perform peak calling to identify regions of enrichment.

-

Perform differential peak analysis between Pen-Strep-treated and control samples.

-

Annotate peaks to nearby genes and perform pathway analysis.

-

Extracellular Flux Analysis (Seahorse Assay)

This protocol provides a method to assess the functional consequences of Pen-Strep on mitochondrial respiration and glycolysis.

Objective: To measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time in cells treated with Pen-Strep.

Materials:

-

Mammalian cell line of interest

-

Cell culture medium with and without 1% Pen-Strep

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Seahorse XF Assay Medium

-

Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)

-

Glycolysis stress test compounds (e.g., glucose, oligomycin, 2-deoxyglucose)

-

Seahorse XF Analyzer

Procedure:

-

Cell Seeding:

-

Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density.

-

Culture cells in the presence or absence of 1% Pen-Strep for the desired duration.

-

-

Assay Preparation:

-

Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

-

On the day of the assay, replace the culture medium with pre-warmed Seahorse XF Assay Medium and incubate in a non-CO2 incubator at 37°C for 1 hour.